Glycyl-L-seryl-L-seryl-L-prolylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-seryl-L-seryl-L-prolylglycine is a pentapeptide composed of glycine, serine, and proline residues. Peptides like this compound are of significant interest due to their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-seryl-L-seryl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-serine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-serine, L-serine, L-proline, and glycine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that utilize SPPS. These machines streamline the synthesis process, allowing for the efficient production of large quantities of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-seryl-L-seryl-L-prolylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Oxidation of the serine residues can lead to the formation of dehydroalanine.
Reduction: Reduction reactions can modify the peptide’s structure and properties.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide or performic acid.
Reduction: Reducing agents like sodium borohydride or dithiothreitol are commonly used.
Substitution: Amino acid substitution can be carried out using various coupling reagents and protecting groups during peptide synthesis.
Major Products Formed
Hydrolysis: Glycine, L-serine, and L-proline.
Oxidation: Dehydroalanine-containing peptides.
Reduction: Modified peptides with altered properties.
Substitution: Peptide analogs with different amino acid sequences.
Scientific Research Applications
Glycyl-L-seryl-L-seryl-L-prolylglycine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of Glycyl-L-seryl-L-seryl-L-prolylglycine depends on its specific biological target. Peptides can interact with enzymes, receptors, or other proteins, leading to various biological effects. The molecular targets and pathways involved may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cell surface receptors to modulate cellular signaling pathways.
Protein-Protein Interactions: Engaging in interactions with other proteins to influence biological processes.
Comparison with Similar Compounds
Similar Compounds
- Glycyl-L-seryl-L-prolyl-L-asparaginyl-L-seryl-L-leucine
- Glycyl-L-seryl-L-threonyl-L-serylglycyl-L-serylglycyl-L-lysyl-L-prolylglycine
- Cyclo-L-prolylglycine
Uniqueness
Glycyl-L-seryl-L-seryl-L-prolylglycine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different biological activities, stability, and solubility characteristics, making it valuable for specific research and industrial applications.
Properties
CAS No. |
742068-24-2 |
---|---|
Molecular Formula |
C15H25N5O8 |
Molecular Weight |
403.39 g/mol |
IUPAC Name |
2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C15H25N5O8/c16-4-11(23)18-8(6-21)13(26)19-9(7-22)15(28)20-3-1-2-10(20)14(27)17-5-12(24)25/h8-10,21-22H,1-7,16H2,(H,17,27)(H,18,23)(H,19,26)(H,24,25)/t8-,9-,10-/m0/s1 |
InChI Key |
FKNMDMKZJOSRKL-GUBZILKMSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CN)C(=O)NCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CO)NC(=O)CN)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.